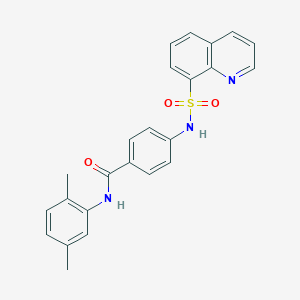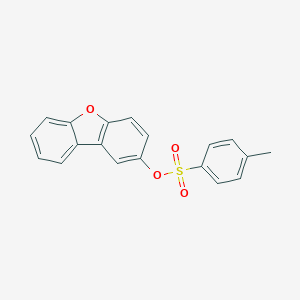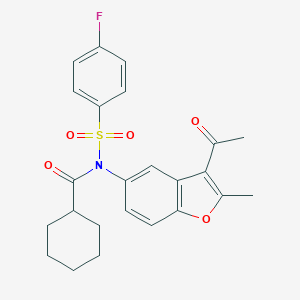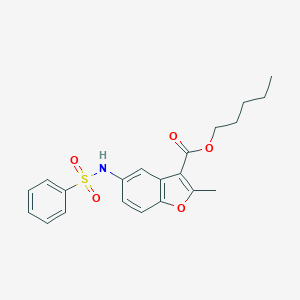![molecular formula C17H15NO6S B491984 Acide 5-{[(4-méthoxyphényl)sulfonyl]amino}-2-méthyl-1-benzofuran-3-carboxylique CAS No. 494826-31-2](/img/structure/B491984.png)
Acide 5-{[(4-méthoxyphényl)sulfonyl]amino}-2-méthyl-1-benzofuran-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid” is a compound with the molecular formula C17H15NO6S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring using proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of “5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid” includes a benzofuran ring, a methoxyphenyl group, a sulfonyl group, and a carboxylic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
While specific chemical reactions involving “5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid” are not available, benzofuran derivatives in general have been shown to undergo various chemical reactions. For example, the 5- or 6-position of the benzofuran nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .Physical And Chemical Properties Analysis
The average mass of “5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid” is 361.369 Da, and its monoisotopic mass is 361.062012 Da . Further physical and chemical properties are not available in the current literature.Mécanisme D'action
The mechanism of action of 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by modulating signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects
5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid has been shown to exhibit a number of biochemical and physiological effects. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid also inhibits the production of reactive oxygen species (ROS), which are involved in the pathogenesis of a variety of diseases. In addition, 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid is its broad-spectrum activity against a variety of diseases, including inflammatory diseases and cancer. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid.
Orientations Futures
There are several potential future directions for the study of 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid in vivo to determine its optimal dosage and administration route. Additionally, further studies are needed to elucidate the mechanism of action of 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid and its potential therapeutic applications in a variety of diseases.
Méthodes De Synthèse
The synthesis of 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acid chloride intermediate and yields 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid as a white solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Activité antitumorale
Les composés benzofuraniques, y compris ceux ayant des structures similaires à celle du composé , ont montré de fortes activités antitumorales . Par exemple, certains benzofuranes substitués ont démontré des effets inhibiteurs significatifs de la croissance cellulaire dans différents types de cellules cancéreuses .
Activité antibactérienne
Les dérivés du benzofurane ont également été trouvés pour présenter une activité antibactérienne puissante . La présence de certains substituants, tels que les halogènes, les groupes nitro et hydroxyle, peut renforcer cette puissance antibactérienne .
Activité antioxydante
De nombreux composés benzofuraniques se sont avérés posséder de fortes activités antioxydantes . Ces composés peuvent aider à neutraliser les radicaux libres nocifs dans le corps, contribuant potentiellement à la prévention de diverses maladies.
Activité antivirale
Les composés benzofuraniques ont montré un potentiel dans la lutte contre les infections virales . Par exemple, un composé benzofurane macrocyclique récemment découvert a démontré une activité anti-virus de l'hépatite C .
Médicament thérapeutique potentiel pour l'hépatite C
Le composé benzofurane macrocyclique mentionné ci-dessus devrait être un médicament thérapeutique efficace pour la maladie de l'hépatite C . Cela met en évidence le potentiel des dérivés du benzofurane dans le développement de nouveaux médicaments antiviraux.
Agents anticancéreux
De nouveaux composés échafaudages de benzothiophène et de benzofurane ont été développés et utilisés comme agents anticancéreux . Cela suggère que le composé pourrait potentiellement être modifié ou utilisé comme échafaudage pour le développement de nouveaux médicaments anticancéreux.
Propriétés
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-10-16(17(19)20)14-9-11(3-8-15(14)24-10)18-25(21,22)13-6-4-12(23-2)5-7-13/h3-9,18H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRWISBNXMJCBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B491906.png)

![2,5-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491914.png)
![Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491921.png)



![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491951.png)
![Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491953.png)

![2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491965.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491967.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491968.png)